molecular formula C13H11N3 B1308837 5-(2-Naphthyl)-1H-pyrazol-3-amine CAS No. 209224-90-8

5-(2-Naphthyl)-1H-pyrazol-3-amine

Cat. No. B1308837
M. Wt: 209.25 g/mol
InChI Key: IEWCDCBGMJMROZ-UHFFFAOYSA-N
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Description

The compound "5-(2-Naphthyl)-1H-pyrazol-3-amine" is a derivative of the 1-arylpyrazole class, which has been studied for its potential pharmacological activities, particularly as σ(1) receptor antagonists. These compounds have shown promise in various models of neuropathic pain and have been evaluated for their selectivity and activity in binding assays .

Synthesis Analysis

The synthesis of related 1-arylpyrazole derivatives involves multicomponent reactions and condensation processes. For instance, a multicomponent strategy has been employed to create pentacyclic pyrazole-fused naphtho[1,8-fg]isoquinolines, which involves the cleavage of two carbon-carbon bonds under transition-metal-free conditions . Similarly, novel pyrazolo[3,4-b]pyridine products have been synthesized through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, yielding good to excellent yields . These methods highlight the versatility and efficiency of synthesizing complex pyrazole-containing compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of a pyrazolone derivative with a naphthylamino group has been determined, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These structural analyses are crucial for understanding the conformation and potential interactions of the compounds within biological systems.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been explored in various chemical reactions. Domino reactions involving arylglyoxals and pyrazol-5-amines have led to the selective formation of pyrazolo-fused heterocycles, such as 1,7-naphthyridines, 1,3-diazocanes, and pyrroles . These reactions demonstrate the potential of pyrazole derivatives to undergo complex transformations, resulting in diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-arylpyrazole derivatives are influenced by their molecular structure and the nature of their substituents. The pharmacological profile of compound 28, a closely related compound to "5-(2-Naphthyl)-1H-pyrazol-3-amine," has been characterized by its high activity in neurogenic pain models and favorable physicochemical, safety, and ADME properties, leading to its selection as a clinical candidate . These properties are essential for the development of new therapeutic agents.

Scientific Research Applications

  • Supramolecular Crystal Networks

    • Field : Chemistry .
    • Application : Naphthyl groups are widely used as building blocks for the self-assembly of supramolecular crystal networks .
    • Method : Host–guest complexation of cucurbit[8]uril (Q[8]) with two guests NapA and Nap1 in both aqueous solution and solid state has been fully investigated .
    • Results : Experimental data indicated that double guests resided within the cavity of Q[8], generating highly stable homoternary complexes .
  • Synthesis of Heterocycles

    • Field : Organic Chemistry .
    • Application : 2-Naphthol or β-naphthol is an important starting material that has drawn great attention in various organic transformations .
    • Method : The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .
    • Results : These reactions lead to several organic molecules with potent biological properties .
  • Raw Material and Intermediate in Organic Synthesis

    • Field : Organic Synthesis .
    • Application : 3-(2-Naphthyl)-L-alanine, is used as an important raw material and intermediate used in organic Synthesis, pharmaceuticals, agrochemicals and dyestuff .

Future Directions

The future directions for research on “5-(2-Naphthyl)-1H-pyrazol-3-amine” would depend on its properties and potential applications. Given the wide range of uses for pyrazole and naphthyl compounds, there could be many possible avenues for further study .

properties

IUPAC Name

5-naphthalen-2-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWCDCBGMJMROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395971
Record name 5-(2-Naphthyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Naphthyl)-1H-pyrazol-3-amine

CAS RN

209224-90-8
Record name 5-(2-Naphthalenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209224-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Naphthyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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